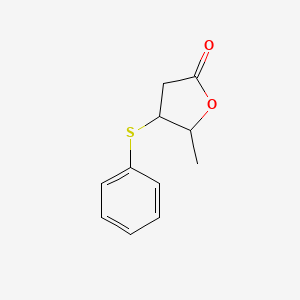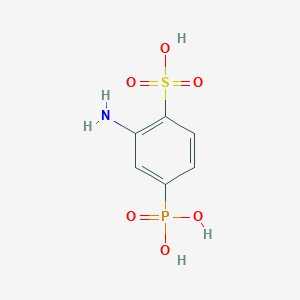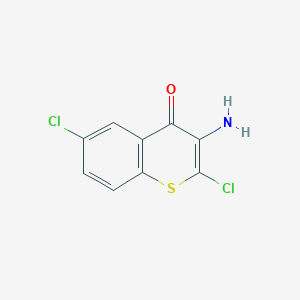![molecular formula C16H21N5O B14570428 N-Hexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-13-2](/img/structure/B14570428.png)
N-Hexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of these heterocyclic rings often imparts unique properties, making such compounds valuable in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates. The pyridine derivative can be synthesized through esterification, oxidation, and nucleophilic substitution reactions . The pyrimidine derivative is often prepared through cyclization reactions involving appropriate precursors .
Once the intermediates are prepared, they are coupled using urea derivatives under specific reaction conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Halogenated pyridine or pyrimidine derivatives with nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-fibrotic, anti-angiogenic, and anticancer properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-Hexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea stands out due to its unique combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61310-13-2 |
|---|---|
Molecular Formula |
C16H21N5O |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
1-hexyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C16H21N5O/c1-2-3-4-5-9-19-16(22)21-14-8-12-18-15(20-14)13-6-10-17-11-7-13/h6-8,10-12H,2-5,9H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
LBZUYRGCVDEVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl [(pent-4-en-1-yl)oxy]carbamate](/img/structure/B14570363.png)

![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)



![4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid](/img/structure/B14570411.png)




